molecular formula C9H16N4O3 B126671 trans-3-Azido-1-Boc-4-hydroxypyrrolidine CAS No. 143700-05-4

trans-3-Azido-1-Boc-4-hydroxypyrrolidine

Cat. No.: B126671
CAS No.: 143700-05-4
M. Wt: 228.25 g/mol
InChI Key: CSWBTQKOSPXYIE-BQBZGAKWSA-N
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Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), dimethylformamide (DMF), acetonitrile

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of trans-3-Azido-1-Boc-4-hydroxypyrrolidine involves its ability to participate in bioorthogonal reactions. The azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This property is exploited in various labeling and tracking applications in biological systems .

Comparison with Similar Compounds

  • trans-3-Azido-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester
  • tert-butyl (3S,4S)-3-azido-4-hydroxypyrrolidine-1-carboxylate

Uniqueness: trans-3-Azido-1-Boc-4-hydroxypyrrolidine is unique due to its specific structural features, including the presence of both an azido group and a Boc-protected hydroxyl group. This combination allows for versatile chemical modifications and applications in various fields .

Biological Activity

Trans-3-Azido-1-Boc-4-hydroxypyrrolidine is a chemical compound characterized by its unique structural features, including an azido group at the 3-position, a tert-butoxycarbonyl (Boc) protecting group at the 1-position, and a hydroxyl group at the 4-position of a pyrrolidine ring. Its molecular formula is C9H16N4O3C_9H_{16}N_4O_3. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications.

The presence of the azido group allows for significant reactivity in click chemistry, especially in copper-catalyzed azide-alkyne cycloaddition reactions. This makes this compound a valuable intermediate for synthesizing more complex molecules.

Property Value
Molecular FormulaC₉H₁₆N₄O₃
Molecular Weight216.25 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antiviral and Anticancer Properties

Research indicates that azido compounds, including this compound, exhibit various biological properties. Notably, they have been linked to anti-HIV and anticancer effects. The mechanism of action is thought to involve interference with viral replication processes and induction of apoptosis in cancer cells.

  • Antiviral Activity : Azido compounds have shown promise in inhibiting HIV replication by targeting specific viral enzymes or proteins essential for the viral life cycle.
  • Anticancer Activity : Studies have demonstrated that compounds with azido groups can induce apoptosis in various cancer cell lines, potentially through the activation of caspases and modulation of apoptotic pathways.

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in critical pathways such as cell proliferation and apoptosis. The azido group can facilitate the formation of reactive intermediates that may disrupt normal cellular functions.

Case Studies and Research Findings

Several studies have explored the biological implications of azido-containing compounds:

  • Study on Antiviral Properties : A study demonstrated that azido derivatives could inhibit HIV replication in vitro, suggesting that this compound may share similar properties due to its structural features .
  • Anticancer Activity Assessment : In another investigation focusing on various azido compounds, it was found that they could effectively induce apoptosis in cancer cell lines through caspase activation .

Comparative Analysis with Related Compounds

This compound can be compared with other pyrrolidine derivatives to elucidate its unique biological activity:

Compound Name Structural Features Biological Activity
3-Amino-4-hydroxypyrrolidineAmino group instead of azidoMore basic; less potent antiviral
4-HydroxypyrrolidineLacks both azido and Boc groupsLimited biological activity
3-AzidopiperidineAzido group on a piperidine ringDifferent reactivity profile
1-Boc-3-amino-4-hydroxy-pyrrolidineContains Boc protection but lacks azidoFocus on amine reactivity

Properties

IUPAC Name

tert-butyl (3S,4S)-3-azido-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O3/c1-9(2,3)16-8(15)13-4-6(11-12-10)7(14)5-13/h6-7,14H,4-5H2,1-3H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWBTQKOSPXYIE-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70931998
Record name tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143700-05-4
Record name tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 143700-05-4
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